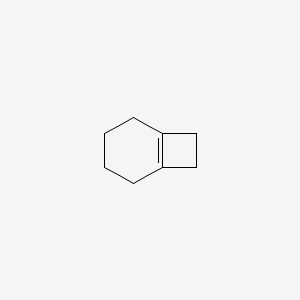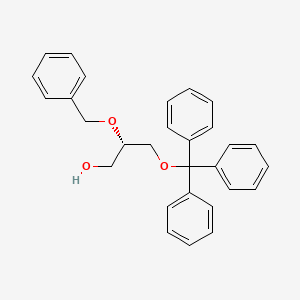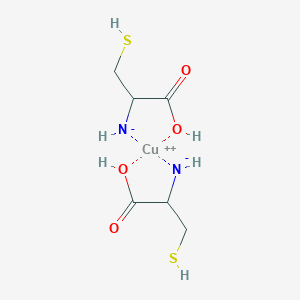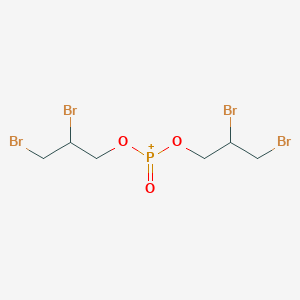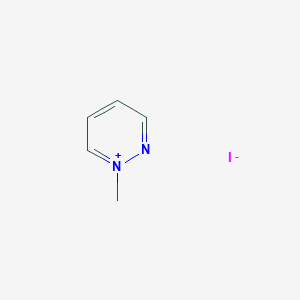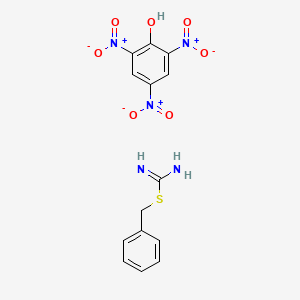![molecular formula C13H16Br2O3 B14716678 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole CAS No. 6976-62-1](/img/structure/B14716678.png)
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a benzodioxole ring. Benzodioxoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole typically involves multiple steps:
Bromination: The initial step involves the bromination of 1,3-benzodioxole to introduce bromine atoms at specific positions on the ring.
Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-(propan-2-yloxy)propane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxoles, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of brominated benzodioxoles with biological systems.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atoms and the benzodioxole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: This compound shares the bromine and propan-2-yloxy groups but has a different core structure.
5-Bromo-2-isopropylpyrimidine: Another brominated compound with a different heterocyclic core.
Uniqueness
5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6976-62-1 |
|---|---|
Molekularformel |
C13H16Br2O3 |
Molekulargewicht |
380.07 g/mol |
IUPAC-Name |
5-bromo-6-(2-bromo-1-propan-2-yloxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16Br2O3/c1-7(2)18-13(8(3)14)9-4-11-12(5-10(9)15)17-6-16-11/h4-5,7-8,13H,6H2,1-3H3 |
InChI-Schlüssel |
KBAJNAKXIYPNNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
